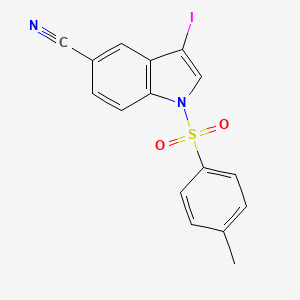

3-iodo-1-tosyl-1H-indole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

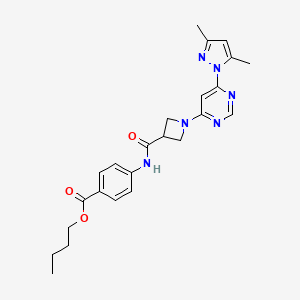

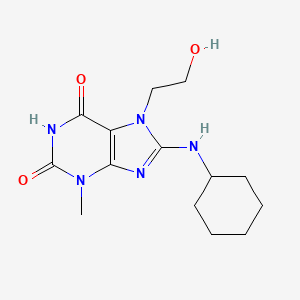

3-Iodo-1-tosyl-1H-indole-5-carbonitrile (ITIC) is an important organic compound that has been used for decades in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. ITIC has a unique structure that makes it an ideal substrate for various reactions, including Diels-Alder, Michael, and Wittig reactions. It is also used as a reagent in the preparation of other compounds, such as quinolines and benzimidazoles. In addition, ITIC has been used in the synthesis of a variety of other compounds, including nitriles, amines, and heterocycles.

Aplicaciones Científicas De Investigación

Synthesis of Highly Functionalized Indoles

The synthesis of new, highly functionalized 1H-indole-2-carbonitriles, including derivatives of 3-iodo-1-tosyl-1H-indole-5-carbonitrile, is achieved via cross-coupling reactions. These compounds have been prepared through reactions involving Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings. This method offers a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles, which could be valuable in various fields of chemistry and pharmacology (Hrizi et al., 2021).

Detosylation Reactions

The compound has been used in studies exploring detosylation reactions. Specifically, the use of DBU and thiophenol in detosylation of 3-amino-1-tosylindole-2-carbonitriles, including derivatives of this compound, has been investigated. This research offers insights into the tosyl migration and reductive detosylation mechanisms, expanding the understanding of chemical reactivity and synthesis pathways (Michaelidou & Koutentis, 2010).

Ring Fusion in Chemical Synthesis

This compound has been utilized in a method to install eight-membered rings onto indoles, specifically through a Pd(0)-catalyzed reaction. The method involves carbon-carbon coupling, [1,5]-hydrogen migration, and electrocyclization, leading to the efficient synthesis of dihydrocycloocta[b]indoles. This innovative approach has applications in developing complex molecular architectures (Zhu et al., 2012).

Development of DYRK1A Inhibitors

Research on indole-3-carbonitriles, including variants of this compound, has led to the development of novel DYRK1A inhibitors. These inhibitors have potential applications in treating Down syndrome and Alzheimer’s disease. By modifying the structure of existing compounds, researchers have synthesized a series of indole-3-carbonitriles with promising biological activity (Meine et al., 2018).

Propiedades

IUPAC Name |

3-iodo-1-(4-methylphenyl)sulfonylindole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-8-12(9-18)4-7-16(14)19/h2-8,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOBIBLYALVHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)

![N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)](/img/structure/B2981081.png)

![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)

![N-[[4-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2981092.png)

![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2981093.png)